2',3'-Dideoxyguanosine (ddG) is a synthetic purine nucleoside analog that has gained significant attention in scientific research due to its antiviral properties. [, , , , , , ] It is classified as a dideoxynucleoside, characterized by the absence of hydroxyl groups at both the 2' and 3' positions of the ribose sugar moiety. [, , ] In scientific research, ddG serves as a valuable tool for investigating viral replication processes, particularly those involving reverse transcriptases. [, , , , , ] Its analog, 3'-Azido-2',3'-dideoxyguanosine (AZddG), is also frequently used in telomere research. [, ]
The synthesis of ddG involves several approaches. One common method utilizes 2'-deoxyguanosine as a starting material. [] The synthesis involves a multi-step process including selective protection, deoxygenation of the 3'-hydroxyl group, and deprotection to yield the final product. Several variations in the synthetic route exist, employing different protecting groups and deoxygenation reagents. [, ]
Another approach utilizes enzymatic synthesis using microorganisms like Escherichia coli. [] In this method, 2',3'-dideoxyuridine and guanine are used as substrates, and the bacteria facilitate the transfer of the deoxyribose sugar to the guanine base, yielding ddG. []
ddG undergoes various chemical reactions relevant to its research applications. One notable reaction is its phosphorylation by cellular kinases to form ddG monophosphate, diphosphate, and triphosphate. [, ] These phosphorylated forms are crucial for its antiviral activity. [, , , , ] ddG can be deaminated by adenosine deaminase to form 2',3'-dideoxyinosine. [, , ] This enzymatic conversion can influence its bioavailability and activity in specific applications. [, , ] Lipophilic prodrugs of ddG, like 6-chloro-2',3'-dideoxyguanosine (6-Cl-ddG) can be converted to ddG through chemical and enzymatic reactions in vivo, leading to targeted delivery and enhanced activity. [, , , ]
ddG exerts its primary effect through its phosphorylated form, ddG triphosphate (ddGTP). [, , , , ] ddGTP acts as an analog of deoxyguanosine triphosphate (dGTP) and competes with it for binding to viral reverse transcriptases (RT). [, , , , ] Upon incorporation into the growing DNA chain by the viral RT, ddGTP terminates further chain elongation due to the absence of a 3'-hydroxyl group, thereby inhibiting viral DNA synthesis. [, , , ]
ddG is a white crystalline powder. [] Its lipophilicity, as determined by the octanol-water partition coefficient, is lower than that of its lipophilic prodrugs like 6-Cl-ddG. [, , ] The chemical stability of ddG in solution is relatively low compared to its prodrug counterparts, making the prodrug approach valuable for enhancing its stability and bioavailability. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: